4-((3-Bromophenyl)sulfonyl)piperazin-2-one
CAS No.:
Cat. No.: VC19935740
Molecular Formula: C10H11BrN2O3S
Molecular Weight: 319.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H11BrN2O3S |
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Molecular Weight | 319.18 g/mol |
IUPAC Name | 4-(3-bromophenyl)sulfonylpiperazin-2-one |
Standard InChI | InChI=1S/C10H11BrN2O3S/c11-8-2-1-3-9(6-8)17(15,16)13-5-4-12-10(14)7-13/h1-3,6H,4-5,7H2,(H,12,14) |
Standard InChI Key | GVPBKAJFZXQIMB-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CC(=O)N1)S(=O)(=O)C2=CC(=CC=C2)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula, C₁₀H₁₁BrN₂O₃S, reflects a 319.18 g/mol molecular weight, with the bromine atom contributing significant steric and electronic effects. Key structural features include:
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A piperazin-2-one ring providing a rigid bicyclic framework.
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A sulfonyl group (-SO₂-) bridging the piperazine nitrogen and the 3-bromophenyl moiety.
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A meta-brominated phenyl ring introducing hydrophobicity and halogen bonding potential.
These elements collectively enhance the molecule’s ability to interact with biological targets through hydrogen bonding, π-π stacking, and van der Waals forces .
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | C₁₀H₁₁BrN₂O₃S |
Molecular Weight | 319.18 g/mol |
CAS Number | Not publicly disclosed |
Topological Polar Surface Area | 83.4 Ų (estimated) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure through distinct signals:
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¹H NMR: A singlet at δ 3.71 ppm (4H, piperazine CH₂), coupled with aromatic protons at δ 7.21–7.77 ppm (3-bromophenyl group) .
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¹³C NMR: Peaks at δ 165.56 ppm (ketone carbonyl) and δ 138.37 ppm (sulfonyl-attached carbon) .
Mass spectrometry typically shows a molecular ion peak at m/z 319.1 (M⁺), with fragmentation patterns consistent with sulfonyl group loss.
Synthesis and Optimization
Synthetic Pathways
The synthesis of 4-((3-Bromophenyl)sulfonyl)piperazin-2-one involves a multi-step sequence:
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Piperazin-2-one Core Formation: Cyclization of β-amino acids or condensation of diamines with carbonyl sources under acidic conditions.
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Sulfonylation: Reaction with 3-bromobenzenesulfonyl chloride in dichloromethane, catalyzed by triethylamine at 0–5°C .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity, confirmed by HPLC.
Reaction Mechanism Insights
Sulfonylation proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the piperazine nitrogen attacks the electrophilic sulfur center. The bromine atom’s electron-withdrawing effect activates the phenyl ring, facilitating this step . Notably, transition metal catalysts are avoided, aligning with green chemistry principles highlighted in recent patents .
Table 2: Optimized Reaction Conditions
Parameter | Optimal Value |
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Temperature | 0–5°C (sulfonylation step) |
Solvent | Anhydrous DCM |
Base | Triethylamine |
Reaction Time | 6–8 hours |
Physicochemical Properties
Solubility and Stability
The compound exhibits:
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Aqueous Solubility: 0.12 mg/mL (25°C, pH 7.4), enhanced in DMSO (≥50 mg/mL).
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Thermal Stability: Decomposition temperature of 218°C (DSC).
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Photostability: Degrades by <5% under UV light (λ = 254 nm, 48 hours) .
Crystallographic Data
Single-crystal X-ray diffraction reveals:
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Space Group: P2₁/c
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Unit Cell Parameters: a = 8.21 Å, b = 12.34 Å, c = 14.56 Å, α = 90°, β = 102.3°, γ = 90°
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Hydrogen Bond Network: N-H⋯O=S interactions stabilize the crystal lattice .
Biological Activities and Mechanisms
Enzyme Inhibition
In vitro studies demonstrate potent inhibition of:
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Monoamine Oxidase B (MAO-B): IC₅₀ = 1.2 μM, surpassing selegiline (IC₅₀ = 2.8 μM) in Parkinson’s disease models.
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Histone Deacetylase 6 (HDAC6): 78% inhibition at 10 μM, suggesting epigenetic modulation potential .
Antimicrobial Efficacy
Against drug-resistant pathogens:
Organism | MIC (μg/mL) |
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Staphylococcus aureus (MRSA) | 8.5 |
Candida albicans | 16.2 |
Mechanistic studies link this activity to disruption of fungal ergosterol biosynthesis.
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
Replacing the 3-bromophenyl group with 4-bromo (as in EVT-2945889) reduces MAO-B inhibition by 40%, underscoring the meta-substitution’s importance for target fitting.
Sulfonyl vs. Acetyl Linkers
The sulfonyl group in 4-((3-Bromophenyl)sulfonyl)piperazin-2-one confers greater metabolic stability compared to acetyl-linked analogs (e.g., EVT-2945889), which show 3× faster hepatic clearance .
Future Directions and Applications
Drug Development Opportunities
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Neuroprotective Agents: MAO-B inhibition data support progression to in vivo neurodegeneration models.
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Anticancer Adjuvants: HDAC6 inhibition synergy with paclitaxel observed in triple-negative breast cancer cell lines .
Synthetic Chemistry Advances
Recent patents suggest metal-free amination strategies could reduce production costs by 30% while improving E-factor metrics.
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